molecular formula C11H14ClNO B13208472 5-Chloro-2-cyclohexylpyridin-3-ol

5-Chloro-2-cyclohexylpyridin-3-ol

Cat. No.: B13208472
M. Wt: 211.69 g/mol
InChI Key: IOJRSRPPTQXIAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-cyclohexylpyridin-3-ol is a chemical compound that belongs to the class of chloropyridines It is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a cyclohexyl group at the 2-position, along with a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-cyclohexylpyridin-3-ol typically involves the chlorination of 2-cyclohexylpyridine followed by hydroxylation. One common method is the reaction of 2-cyclohexylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 5-position. The resulting 5-chloro-2-cyclohexylpyridine is then subjected to hydroxylation using a suitable oxidizing agent like hydrogen peroxide or a peracid to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-cyclohexylpyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 5-chloro-2-cyclohexylpyridin-3-one.

    Reduction: Formation of 2-cyclohexylpyridin-3-ol.

    Substitution: Formation of 5-methoxy-2-cyclohexylpyridin-3-ol.

Scientific Research Applications

5-Chloro-2-cyclohexylpyridin-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as a building block for agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyclohexylpyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and hydroxyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methylpyridin-3-ol: Similar structure but with a methyl group instead of a cyclohexyl group.

    5-Chloro-2-phenylpyridin-3-ol: Similar structure but with a phenyl group instead of a cyclohexyl group.

    5-Chloro-2-ethylpyridin-3-ol: Similar structure but with an ethyl group instead of a cyclohexyl group.

Uniqueness

5-Chloro-2-cyclohexylpyridin-3-ol is unique due to the presence of the bulky cyclohexyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

5-chloro-2-cyclohexylpyridin-3-ol

InChI

InChI=1S/C11H14ClNO/c12-9-6-10(14)11(13-7-9)8-4-2-1-3-5-8/h6-8,14H,1-5H2

InChI Key

IOJRSRPPTQXIAE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=N2)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.